2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]
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Overview
Description
2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclopentane] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a benzo[h][1,2,4]triazolo[1,5-c]quinazoline moiety and a cyclopentane ring, with an ethoxyphenyl group attached to the triazoloquinazoline structure.
Preparation Methods
The synthesis of 2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclopentane] involves multiple steps, typically starting with the preparation of the benzo[h][1,2,4]triazolo[1,5-c]quinazoline core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The spiro linkage is then introduced by reacting the quinazoline derivative with a cyclopentane-containing reagent. The ethoxyphenyl group is usually added through a substitution reaction, where an ethoxyphenyl halide reacts with the triazoloquinazoline intermediate .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or aryl halides
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or microwave irradiation. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups attached to the triazoloquinazoline core.
Scientific Research Applications
2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclopentane] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. .
Medicine: The compound is explored for its potential use in drug development, particularly for diseases where modulation of specific molecular pathways is required.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics
Mechanism of Action
The mechanism of action of 2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclopentane] involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclopentane] include other spiro compounds with different substituents or ring structures. Examples include:
3-benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: This compound features a spiro linkage between a benzo[h]quinazoline and a cycloheptane ring, with a benzyl group attached.
2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-hexahydro[benzo[h]quinazoline-5,1’-cycloalkanes]: These compounds have a spiro linkage between a benzo[h]quinazoline and a cycloalkane ring, with various alkyl thio substituents.
The uniqueness of 2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclopentane] lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N4O |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
13-(3-ethoxyphenyl)spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11,13,16-heptaene-9,1'-cyclopentane] |
InChI |
InChI=1S/C25H24N4O/c1-2-30-19-10-7-9-17(14-19)23-27-24-21-22(26-16-29(24)28-23)20-11-4-3-8-18(20)15-25(21)12-5-6-13-25/h3-4,7-11,14,16H,2,5-6,12-13,15H2,1H3 |
InChI Key |
NBDOKIZLIYLRDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN3C=NC4=C(C3=N2)C5(CCCC5)CC6=CC=CC=C64 |
Origin of Product |
United States |
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